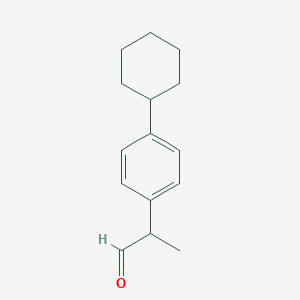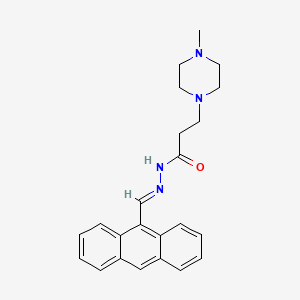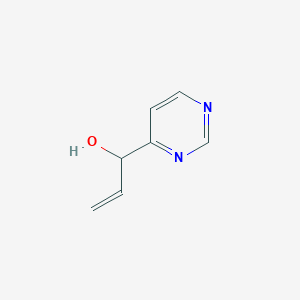
1-(Pyrimidin-4-yl)prop-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Pyrimidin-4-yl)prop-2-en-1-ol is a compound that features a pyrimidine ring attached to a propenol group. Pyrimidine is a nitrogen-containing heterocyclic aromatic ring, which is a fundamental structure in many biological molecules, including nucleotides. The propenol group introduces an unsaturated alcohol functionality, making this compound versatile for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyrimidin-4-yl)prop-2-en-1-ol can be achieved through several methods. One common approach involves the reaction of pyrimidine derivatives with propenol precursors under specific conditions. For instance, the use of ultrasonic irradiation has been reported to enhance the yield and reduce reaction time . Another method involves the use of catalytic systems, such as copper(I) catalyzed click reactions, to facilitate the formation of the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Pyrimidin-4-yl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The double bond in the propenol group can be reduced to form saturated alcohols.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to introduce new substituents on the pyrimidine ring.
Major Products:
Oxidation: Formation of pyrimidine-4-carboxylic acid.
Reduction: Formation of 1-(Pyrimidin-4-yl)propan-1-ol.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(Pyrimidin-4-yl)prop-2-en-1-ol has a wide range of applications in scientific research:
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(Pyrimidin-4-yl)prop-2-en-1-ol involves its interaction with specific molecular targets. The pyrimidine ring can bind to enzymes and receptors, modulating their activity. The propenol group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity . These interactions can lead to various biological effects, including inhibition of enzyme activity and modulation of signaling pathways.
Comparaison Avec Des Composés Similaires
Pyrazolo[3,4-d]pyrimidine: A fused nitrogen-containing heterocyclic compound with similar biological activities.
Pyrido[2,3-d]pyrimidine: Another heterocyclic compound with therapeutic potential.
Imidazole-containing compounds: Known for their diverse biological activities and therapeutic applications.
Uniqueness: 1-(Pyrimidin-4-yl)prop-2-en-1-ol is unique due to its combination of a pyrimidine ring and a propenol group, which provides a versatile platform for chemical modifications and biological interactions
Propriétés
Formule moléculaire |
C7H8N2O |
|---|---|
Poids moléculaire |
136.15 g/mol |
Nom IUPAC |
1-pyrimidin-4-ylprop-2-en-1-ol |
InChI |
InChI=1S/C7H8N2O/c1-2-7(10)6-3-4-8-5-9-6/h2-5,7,10H,1H2 |
Clé InChI |
QNKNMJQTCHRNGD-UHFFFAOYSA-N |
SMILES canonique |
C=CC(C1=NC=NC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


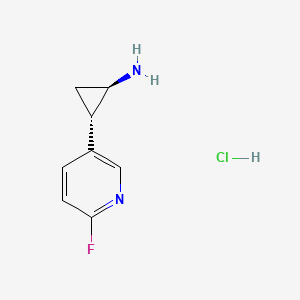

![2-{4-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-ol](/img/structure/B13560556.png)
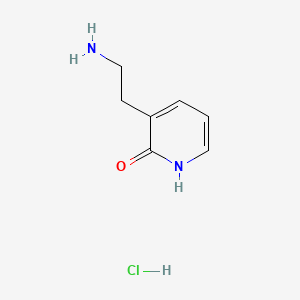
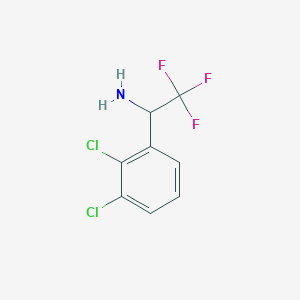
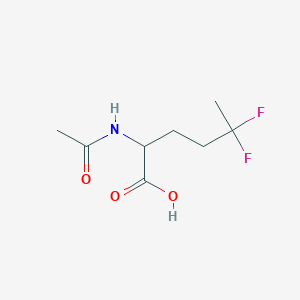

![2-[(Dimethylphosphoryl)methoxy]ethan-1-aminehydrochloride](/img/structure/B13560579.png)
![3-Azabicyclo[3.2.1]octan-1-amine](/img/structure/B13560589.png)
![6-Methanesulfonylpyrazolo[1,5-a]pyrimidine](/img/structure/B13560602.png)
